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molecular formula C10H15BrN4O B8713955 5-bromo-N-(2-morpholinoethyl)pyrimidin-2-amine

5-bromo-N-(2-morpholinoethyl)pyrimidin-2-amine

Cat. No. B8713955
M. Wt: 287.16 g/mol
InChI Key: NXZSKNFULHJUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776869B2

Procedure details

A resealable tube was charged with a solution of 2-chloro-5-bromopyrimidine (1.00 g, 5.17 mmol), N-(2-aminoethyl)morpholine (0.808 g, 6.20 mmol), diisopropylethylamine (0.801 g, 1.1 mL, 6.20 mmol), and THF (40 mL). The mixture was heated at 85° C. for 20 h. The reaction mixture was concentrated and then purified via column chromatography on silica gel (gradient elution with 0-100% (90:10:1, dichloromethane/methanol/ammonium hydroxide)-dichloromethane) to afford 5-bromo-N-(2-morpholinoethyl)pyrimidin-2-amine as a light yellow solid. MS m/z=288 [M+H]+. Calc'd for C10H15BrN4O: 287.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.808 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[NH2:9][CH2:10][CH2:11][N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.C(N(C(C)C)CC)(C)C>C1COCC1>[Br:8][C:5]1[CH:4]=[N:3][C:2]([NH:9][CH2:10][CH2:11][N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[N:7][CH:6]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C=N1)Br
Name
Quantity
0.808 g
Type
reactant
Smiles
NCCN1CCOCC1
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography on silica gel (gradient elution with 0-100% (90:10:1, dichloromethane/methanol/ammonium hydroxide)-dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=NC1)NCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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